2-Amino-5-chloropyridine

Overview

Description

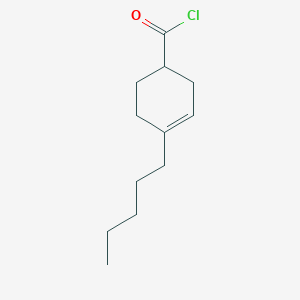

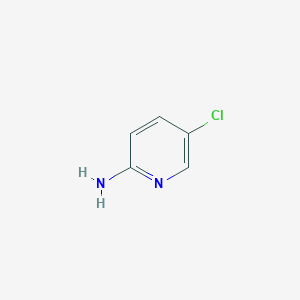

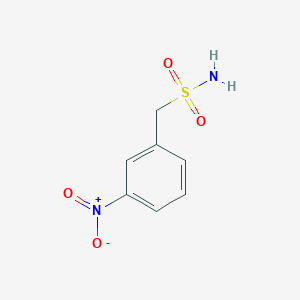

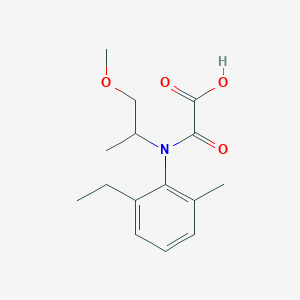

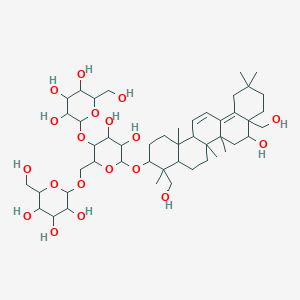

2-Amino-5-chloropyridine is a beige to beige-brown crystalline powder . It has the empirical formula C5H5ClN2 and a molecular weight of 128.56 . It is a useful synthetic intermediate and can be used to synthesize zopiclone, a cyclopyrrolone member of a family of non-benzodiazepine GABAA receptor agonists .

Synthesis Analysis

This compound can be synthesized and a single crystal can be grown by slow evaporation solution technique (SEST) . It undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes facile temperature-dependent displacement of chloride by bromide via Sandmeyer reaction to yield 2,5-dibromopyridine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Nc1ccc(Cl)cn1 . In the crystal, the this compound molecules interact with the carboxyl groups of benzoic acid molecules through N—H O and O—H N hydrogen bonds .

Chemical Reactions Analysis

This compound undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes facile temperature-dependent displacement of chloride by bromide via Sandmeyer reaction to yield 2,5-dibromopyridine .

Physical and Chemical Properties Analysis

This compound is a beige to beige-brown crystalline powder . It has a molecular weight of 128.56 . The compound is solid at room temperature .

Scientific Research Applications

Catalytic Applications

2-Amino-5-chloropyridine has been utilized in catalysis, particularly in the amination of polyhalopyridines. Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated its use in the selective amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, yielding a high isolated yield and excellent chemoselectivity (Jianguo Ji et al., 2003).

Crystallography and Molecular Interaction Studies

The compound has been extensively studied in crystallography and molecular interactions. For instance, M. Hemamalini and H. Fun (2010) explored its crystal structure with fumaric acid, revealing the planarity of the molecule and the formation of two-dimensional networks through hydrogen bonding (M. Hemamalini & H. Fun, 2010). Additionally, M. Pourayoubi et al. (2007) redetermined its crystal structure at 100 K, observing centrosymmetric dimers via hydrogen bonds (M. Pourayoubi et al., 2007).

Materials Science

In the field of materials science, Dinesh Jasrotia et al. (2019) studied its use in creating a hybrid inorganic-organic material with potential electro-optical properties (Dinesh Jasrotia et al., 2019).

Spectroscopy and Vibrational Studies

The compound has also been a subject of spectroscopy and vibrational studies. J. S. Al-Otaibi (2015) conducted Fourier transform infrared (FT-IR) and FT-Raman spectra studies, providing insights into its vibrational modes and molecular geometry (J. S. Al-Otaibi, 2015).

Electrocatalytic Synthesis

A. Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid using this compound, highlighting its potential in electrochemical applications (A. Gennaro et al., 2004).

Pharmaceutical and Medicinal Chemistry

While avoiding specifics on drug use, dosage, and side effects, it's noteworthy that the compound has been studied in the context of pharmaceuticals. Abdelouahid Samadi et al. (2010) explored its role in the synthesis of multipotent drugs for treating Alzheimer's and neuronal vascular diseases (Abdelouahid Samadi et al., 2010).

Crystal Growth and Physical Properties

T. Suthan et al. (2011) studied the crystal growth and physical properties of organic this compound single crystals, contributing to the understanding of its material properties (T. Suthan et al., 2011).

Safety and Hazards

2-Amino-5-chloropyridine is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Amino-5-chloropyridine is a synthetic intermediate . It is used in the synthesis of zopiclone , a non-benzodiazepine GABAA receptor agonist . Therefore, the primary target of this compound, when used in the synthesis of zopiclone, is the GABAA receptor.

Mode of Action

When it is used in the synthesis of zopiclone, the resulting compound acts as an agonist at the gabaa receptor . This means that zopiclone enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system .

Biochemical Pathways

Zopiclone, a compound synthesized using this compound, affects the gabaergic pathway . By enhancing the action of GABA, zopiclone increases inhibition in the central nervous system, leading to sedative and hypnotic effects .

Pharmacokinetics

Zopiclone, a compound synthesized using this compound, has been found in urine up to 16 hours after ingestion , suggesting it has a relatively long half-life.

Result of Action

Zopiclone acts as a sedative and hypnotic, inducing sleep and reducing anxiety .

Action Environment

The action of this compound is primarily in the laboratory environment, where it is used as a synthetic intermediate. Environmental factors such as temperature, pH, and solvent can influence the efficiency of the synthesis process. In terms of biological environment, the compound synthesized using this compound, zopiclone, is likely to be influenced by factors such as the patient’s metabolic rate, the presence of other drugs, and individual variations in GABAA receptor expression .

Biochemical Analysis

Biochemical Properties

It is known to be a useful synthetic intermediate

Cellular Effects

It has been found that the relative toxicity to zebrafish embryo development was the highest for 2-Amino-5-chloropyridine, followed by impurity B and zopiclone, and the malformation rate and mortality of embryos were concentration-dependent .

Molecular Mechanism

It is known to be a degradation product of zopiclone

Temporal Effects in Laboratory Settings

In laboratory settings, it has been observed that the content of this compound increases with the increase in the solution storage time . Field urine samples from a volunteer were positive for this compound until 16 hours after ingestion of one therapeutic dose of Imovane (7.5 mg zopiclone) .

Dosage Effects in Animal Models

In animal models, specifically zebrafish embryos, the effects of this compound were found to be concentration-dependent . The relative toxicity to zebrafish embryo development was the highest for this compound .

Properties

IUPAC Name |

5-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXBVGJEFDMHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073247 | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-98-6 | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8TAP6NFD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-amino-5-chloropyridine?

A: this compound has the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including:

- FTIR and FT-Raman spectroscopy: These techniques provide insights into the vibrational modes of the molecule, allowing for identification of functional groups and analysis of molecular structure. []

- UV-Vis spectroscopy: This technique helps determine the electronic transitions within the molecule, providing information about its electronic structure and potential for light absorption. [, , ]

- NMR spectroscopy (1H and 13C): These techniques offer detailed information about the structure and bonding within the molecule, identifying individual atoms and their chemical environments. [, , , , ]

- Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation. [, ]

Q3: How does this compound behave in different solvent systems?

A: this compound exhibits varying solubilities depending on the solvent. It shows good solubility in common organic solvents like dichloromethane, chloroform, methanol, and acetonitrile. [, , ] Its solubility in water is limited. []

Q4: Is this compound stable under various conditions?

A4: this compound can degrade under certain conditions:

- Alkaline hydrolysis: In alkaline environments, particularly at elevated pH and temperature, this compound can degrade, forming this compound as a major product. This degradation pathway is relevant for analyzing zopiclone in biological samples. [, , , ]

- Photolysis and Photocatalysis: Under UV irradiation, both direct and TiO2-mediated photocatalytic degradation of this compound have been observed. These processes lead to the formation of various degradation products, including chloride ions, nitrates, and other breakdown products. [, ]

Q5: Does this compound form stable complexes with metal ions?

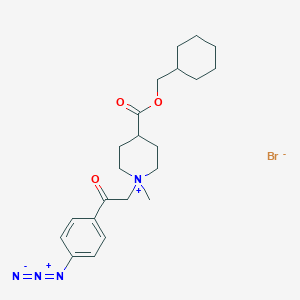

A: Yes, this compound can act as a ligand, coordinating with various transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to form stable complexes. [, , , , , , ] The coordination occurs primarily through the nitrogen atom of the pyridine ring and sometimes involves the amino group. [, , ]

Q6: Does this compound exhibit any catalytic activity?

A: While this compound itself is not typically used as a catalyst, it serves as a building block for synthesizing various compounds, some of which may possess catalytic properties. For instance, it can be used to synthesize Schiff base ligands, which are known to form complexes with metals and exhibit catalytic activity in various organic reactions. [, , ]

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry techniques have been applied to study various aspects of this compound:

- DFT calculations: These calculations help determine the electronic structure, molecular geometry, vibrational frequencies, and intermolecular interactions of this compound. [, , ]

- QSAR modeling: These models have been employed to predict the toxicity and genotoxicity of this compound and its related compounds. []

Q8: How do structural modifications of this compound affect its properties?

A8: Structural modifications significantly impact the properties of this compound:

- Substitution on the pyridine ring: The presence and position of substituents like halogens (Cl, Br), alkyl groups (methyl), and amino groups can alter the electronic properties, hydrogen bonding capability, and overall reactivity of the molecule. [, , , , , , , ]

- N-oxide formation: Converting the pyridine nitrogen to an N-oxide significantly impacts the molecule's electronic properties, basicity, and hydrogen bonding ability. [, ]

- Formation of Schiff bases: Condensing this compound with aldehydes or ketones generates Schiff bases with modified electronic properties and coordination abilities, enabling their use as ligands in metal complexes. [, , ]

Q9: What are some strategies for improving the stability of this compound in formulations?

A9: While specific formulation strategies are not extensively discussed in the provided research, general approaches for enhancing the stability of compounds like this compound include:

- Controlling pH: Using buffering agents to maintain a slightly acidic to neutral pH can prevent degradation via alkaline hydrolysis. [, ]

- Protecting from light: Packaging in light-resistant containers can minimize photodegradation. [, ]

Q10: What analytical techniques are commonly used to detect and quantify this compound?

A10: Various analytical methods have been employed for analyzing this compound:

- HPLC: High-performance liquid chromatography, often coupled with UV or diode array detection, enables separation and quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. [, , , ]

- LC-MS/MS: This technique offers high sensitivity and selectivity for detecting and quantifying this compound and its metabolites in complex biological matrices. [, ]

- HPTLC: High-performance thin-layer chromatography provides a rapid and cost-effective method for separating and quantifying this compound, particularly in pharmaceutical quality control. []

- First-derivative spectrofluorimetry: This technique allows for sensitive and selective determination of this compound in pharmaceutical formulations and biological fluids. []

- Micellar liquid chromatography: This technique offers an alternative approach for separating and quantifying this compound in pharmaceutical formulations and biological samples. []

Q11: What is known about the environmental fate and degradation of this compound?

A: While specific information on the environmental fate and degradation pathways of this compound is limited in the provided research, the photolysis and photocatalytic degradation studies suggest potential breakdown routes in the environment. [, ] Further research is needed to fully assess its environmental impact and persistence.

Q12: Are there any concerns regarding the ecotoxicological effects of this compound?

A12: The ecotoxicological effects of this compound require further investigation. Its structural similarity to other pyridine derivatives, some of which are known environmental pollutants, necessitates a thorough assessment of its potential impact on various organisms and ecosystems.

Q13: What are the main applications of this compound?

A13: this compound serves as a versatile building block in organic synthesis:

- Pharmaceutical intermediate: It is a key intermediate in synthesizing zopiclone, a non-benzodiazepine hypnotic drug used to treat insomnia. [, , , , , , ]

- Synthesis of heterocyclic compounds: It acts as a precursor for synthesizing various heterocyclic compounds, including imidazo[1,2-a]pyridines, thiazolo[5,4-b]pyridines, and chromene-2-one derivatives, which exhibit diverse biological activities. [, , , , , ]

- Synthesis of Schiff bases: It readily forms Schiff bases with aldehydes and ketones, which find applications in coordination chemistry, catalysis, and material science. [, , ]

Q14: What are the current research directions for this compound?

A14: Current research on this compound focuses on:

- Developing new synthetic methodologies: Researchers are exploring efficient and environmentally friendly approaches for synthesizing this compound and its derivatives. [, , , , ]

- Exploring its applications in material science: Its ability to form metal complexes and participate in hydrogen bonding makes it an attractive building block for designing functional materials. [, , , ]

- Understanding its environmental fate and toxicity: Assessing its potential risks to human health and the environment is crucial for its safe and sustainable use. [, , ]

- Developing analytical methods for its detection and quantification: Accurate and sensitive methods for analyzing this compound in various matrices are essential for quality control, environmental monitoring, and clinical applications. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)

![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)